Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate
Description
Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate (CAS: 1384430-82-3) is a fluorinated organic compound with the molecular formula C₆H₁₀F₃NO₂ (free base) or C₆H₁₀F₃NO₂·HCl (hydrochloride salt). Its structure comprises an acetate ester backbone substituted with a 3,3,3-trifluoropropylamine group (SMILES: COC(=O)CNCCC(F)(F)F). The trifluoropropyl moiety introduces significant lipophilicity and metabolic stability, making the compound valuable in pharmaceutical and agrochemical research.
The hydrochloride salt form is commercially available (e.g., from EOS Med Chem) and is used as an intermediate in synthesizing bioactive molecules, though specific therapeutic applications remain under investigation. Its stability and solubility in polar solvents are enhanced by the hydrochloride counterion.
Properties
Molecular Formula |
C6H10F3NO2 |
|---|---|
Molecular Weight |
185.14 g/mol |
IUPAC Name |
methyl 2-(3,3,3-trifluoropropylamino)acetate |
InChI |
InChI=1S/C6H10F3NO2/c1-12-5(11)4-10-3-2-6(7,8)9/h10H,2-4H2,1H3 |
InChI Key |
QTADNITZHKXBAB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNCCC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate typically involves the reaction of methyl chloroacetate with 3,3,3-trifluoropropylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is continuously monitored for temperature, pH, and reactant concentrations to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoropropyl group.
Mechanism of Action
The mechanism of action of Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property enables the compound to reach its target sites within cells and exert its effects by modulating enzyme activity or receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound is compared to other trifluoropropyl-containing derivatives and amino-acetate esters to highlight differences in reactivity, bioavailability, and applications.
Table 1: Key Structural and Physicochemical Comparisons
Reactivity and Stability
- This compound: The ester group is susceptible to hydrolysis under acidic or basic conditions, similar to prosulfuron derivatives. The trifluoropropyl group reduces electron density at the amine, slowing nucleophilic reactions.
- CGA-159902 : As a sulfonamide, it exhibits greater acidity and resistance to enzymatic degradation compared to ester-containing analogues.
- Compound 4h: The phenolic hydroxyl group increases hydrogen-bonding capacity, improving water solubility relative to the parent compound.
Research Findings and Industrial Relevance
Degradation Pathways
Commercial Availability
- This compound hydrochloride is marketed by suppliers like EOS Med Chem, with bulk pricing available for pharmaceutical R&D.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
